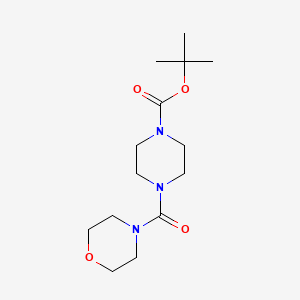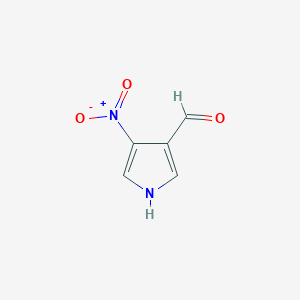
4-(4-n-pentylphenyl)benzaldehyde
Overview
Description
4’-Pentyl[1,1’-biphenyl]-4-carbaldehyde is an organic compound with the molecular formula C18H20O It is a derivative of biphenyl, where a pentyl group is attached to one phenyl ring and a formyl group is attached to the other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Pentyl[1,1’-biphenyl]-4-carbaldehyde typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a halogenated benzene reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of Pentyl Group: The pentyl group can be introduced via Friedel-Crafts alkylation, where pentyl chloride reacts with biphenyl in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of 4’-Pentyl[1,1’-biphenyl]-4-carbaldehyde follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4’-Pentyl[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 4’-Pentyl[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 4’-Pentyl[1,1’-biphenyl]-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
Scientific Research Applications
4’-Pentyl[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4’-Pentyl[1,1’-biphenyl]-4-carbaldehyde involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4’-Pentyl[1,1’-biphenyl]-4-carbonitrile: Similar structure but with a cyano group instead of a formyl group.
4’-Pentyl[1,1’-biphenyl]-4-carboxylic acid: Oxidized form of the compound with a carboxylic acid group.
4’-Pentyl[1,1’-biphenyl]-4-methanol: Reduced form with a hydroxymethyl group.
Uniqueness
Its formyl group allows for further chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
56741-21-0 |
|---|---|
Molecular Formula |
C18H20O |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
4-(4-pentylphenyl)benzaldehyde |
InChI |
InChI=1S/C18H20O/c1-2-3-4-5-15-6-10-17(11-7-15)18-12-8-16(14-19)9-13-18/h6-14H,2-5H2,1H3 |
InChI Key |
FLJUIHAHXQMQRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-methylene-4H-benzo[1,4]thiazin-3-one](/img/structure/B8687776.png)
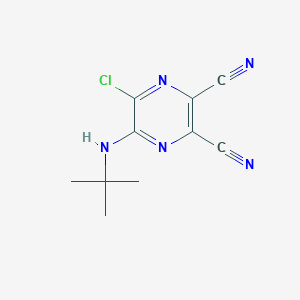

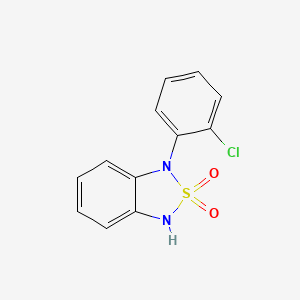
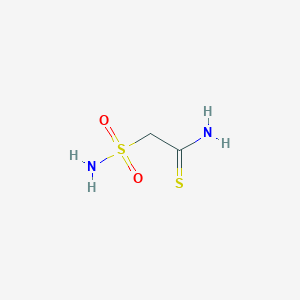
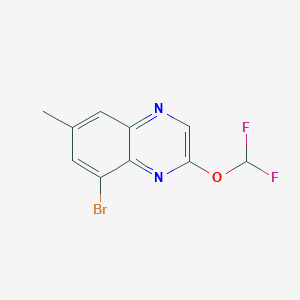

![2-[5-(4-morpholinyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B8687806.png)
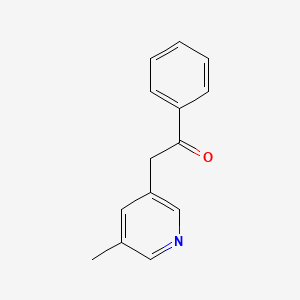
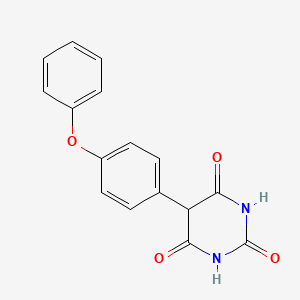
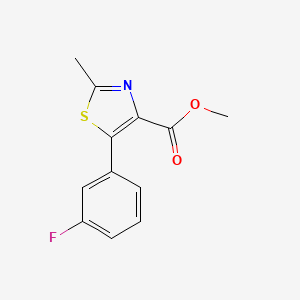
![7-Chloro-5-iodo-8-[(propan-2-yl)oxy]quinoline](/img/structure/B8687839.png)
